molecular formula C14H11BrN4 B3863894 4-bromobenzaldehyde 1H-benzimidazol-2-ylhydrazone

4-bromobenzaldehyde 1H-benzimidazol-2-ylhydrazone

Cat. No. B3863894
M. Wt: 315.17 g/mol
InChI Key: YXGQENKAHJMNLZ-CXUHLZMHSA-N
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Description

“4-bromobenzaldehyde” is a compound that contains a bromine atom attached to a benzaldehyde molecule . “1H-benzimidazole” is a type of organic compound that consists of a benzene ring fused to an imidazole ring .


Synthesis Analysis

The synthesis of benzimidazoles can be achieved through a one-pot procedure that involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . The synthesis of 4-bromobenzaldehyde can be achieved in two steps starting from 4-bromotoluene .


Molecular Structure Analysis

The molecular structure of 4-bromobenzaldehyde consists of a benzene ring with a bromine atom and a formyl group attached . The molecular structure of 1H-benzimidazole consists of a benzene ring fused to an imidazole ring .


Chemical Reactions Analysis

The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde .


Physical And Chemical Properties Analysis

4-Bromobenzaldehyde has a molar mass of 185.018 g/mol . It appears as a white solid and has an almond-like odor .

Mechanism of Action

The mechanism of action for these compounds would depend on their specific application. For example, benzimidazoles are often used in medicinal chemistry due to their ability to bind to various biological targets .

Safety and Hazards

4-Bromobenzaldehyde is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The future directions for these compounds would depend on their specific applications. For example, benzimidazoles have been extensively studied for their potential use in medicinal chemistry .

properties

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4/c15-11-7-5-10(6-8-11)9-16-19-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H2,17,18,19)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGQENKAHJMNLZ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Benzoimidazol-2-YL)-N'-(4-bromo-benzylidene)-hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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